
2,2-Difluoro-3-methylsulfanyl-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-3-methylsulfanyl-propionic acid is a fluorinated organic compound with the molecular formula C4H6F2O2S and a molecular weight of 156.15 g/mol . This compound is characterized by the presence of two fluorine atoms and a methylsulfanyl group attached to a propionic acid backbone. It is known for its unique reactivity and selectivity, making it valuable in various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-methylsulfanyl-propionic acid typically involves the introduction of fluorine atoms and a methylsulfanyl group to a propionic acid derivative. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) to introduce the fluorine atoms. The methylsulfanyl group can be introduced through nucleophilic substitution reactions using methylthiolate anions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-methylsulfanyl-propionic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Difluoro-3-methylsulfanyl-propionic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-methylsulfanyl-propionic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms and methylsulfanyl group contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes and pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoropropionic acid: Similar in structure but lacks the methylsulfanyl group.
3-Methylsulfanyl-propionic acid: Similar in structure but lacks the fluorine atoms.
Uniqueness
2,2-Difluoro-3-methylsulfanyl-propionic acid is unique due to the presence of both fluorine atoms and a methylsulfanyl group, which confer distinct reactivity and selectivity. This combination of functional groups makes it particularly valuable in applications requiring precise chemical modifications .
Properties
Molecular Formula |
C4H6F2O2S |
|---|---|
Molecular Weight |
156.15 g/mol |
IUPAC Name |
2,2-difluoro-3-methylsulfanylpropanoic acid |
InChI |
InChI=1S/C4H6F2O2S/c1-9-2-4(5,6)3(7)8/h2H2,1H3,(H,7,8) |
InChI Key |
JXNSOWQHJSGERG-UHFFFAOYSA-N |
Canonical SMILES |
CSCC(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(ethylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13172143.png)

![2-([(Benzyloxy)carbonyl]amino)-1-methylcyclopentane-1-carboxylicacid](/img/structure/B13172154.png)

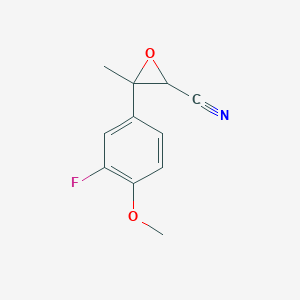
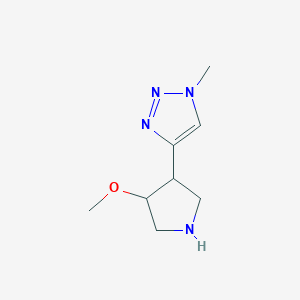
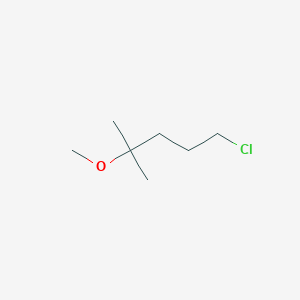
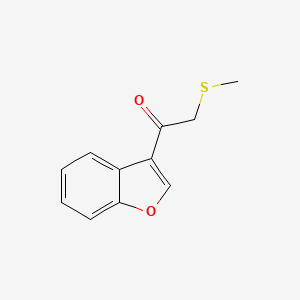
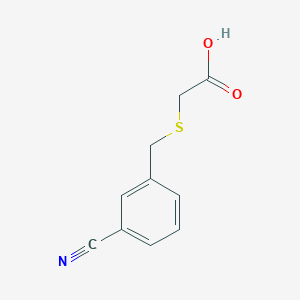
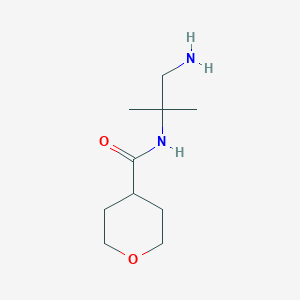
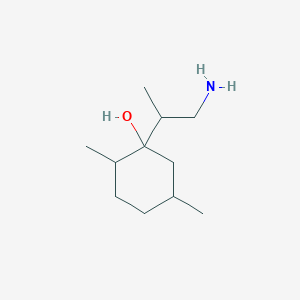
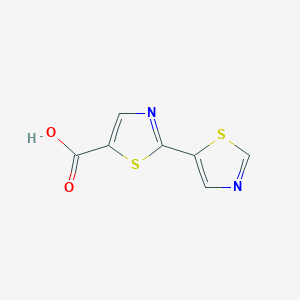

![N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B13172222.png)
